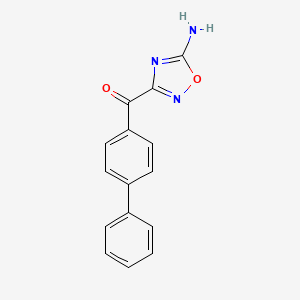
Methanone, (5-amino-1,2,4-oxadiazol-3-yl)((1,1'-biphenyl)-4-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanone, (5-amino-1,2,4-oxadiazol-3-yl)((1,1’-biphenyl)-4-yl)- is a complex organic compound featuring a methanone group attached to a 5-amino-1,2,4-oxadiazole ring and a biphenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (5-amino-1,2,4-oxadiazol-3-yl)((1,1’-biphenyl)-4-yl)- typically involves multiple steps:
Formation of the 1,2,4-Oxadiazole Ring: The 1,2,4-oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives under dehydrating conditions.
Amination: Introduction of the amino group at the 5-position of the oxadiazole ring can be achieved through nucleophilic substitution reactions.
Coupling with Biphenyl: The biphenyl moiety can be introduced via cross-coupling reactions such as Suzuki or Stille coupling, using appropriate biphenyl halides and organometallic reagents.
Methanone Formation: The final step involves the formation of the methanone group, which can be achieved through oxidation reactions using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The methanone group can undergo further oxidation to form carboxylic acids or other oxidized derivatives.
Reduction: The methanone group can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: PCC, DMP, or KMnO4 under acidic or basic conditions.
Reduction: NaBH4 or LiAlH4 in solvents like ethanol or ether.
Substitution: Halogenating agents (e.g., NBS for bromination) or nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Methanone, (5-amino-1,2,4-oxadiazol-3-yl)((1,1’-biphenyl)-4-yl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities due to its distinct functional groups. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. The presence of the oxadiazole ring, known for its bioactivity, makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Industry
In the industrial sector, Methanone, (5-amino-1,2,4-oxadiazol-3-yl)((1,1’-biphenyl)-4-yl)- can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of Methanone, (5-amino-1,2,4-oxadiazol-3-yl)((1,1’-biphenyl)-4-yl)- depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets.
Comparación Con Compuestos Similares
Similar Compounds
Methanone, (5-amino-1,2,4-oxadiazol-3-yl)(phenyl)-: Lacks the biphenyl moiety, which may affect its reactivity and binding properties.
Methanone, (5-amino-1,2,4-oxadiazol-3-yl)(4-methylphenyl)-: Contains a methyl group on the phenyl ring, potentially altering its steric and electronic properties.
Methanone, (5-amino-1,2,4-oxadiazol-3-yl)(4-chlorophenyl)-: The presence of a chlorine atom can influence its reactivity and biological activity.
Uniqueness
Methanone, (5-amino-1,2,4-oxadiazol-3-yl)((1,1’-biphenyl)-4-yl)- is unique due to the combination of the biphenyl moiety and the oxadiazole ring. This structural arrangement provides a distinct set of chemical and physical properties, making it a versatile compound for various applications.
Propiedades
Número CAS |
51807-76-2 |
|---|---|
Fórmula molecular |
C15H11N3O2 |
Peso molecular |
265.27 g/mol |
Nombre IUPAC |
(5-amino-1,2,4-oxadiazol-3-yl)-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C15H11N3O2/c16-15-17-14(18-20-15)13(19)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H2,16,17,18) |
Clave InChI |
BSFQIXFSSKCZCR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=NOC(=N3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


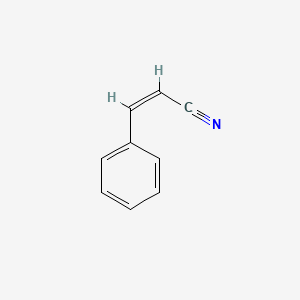
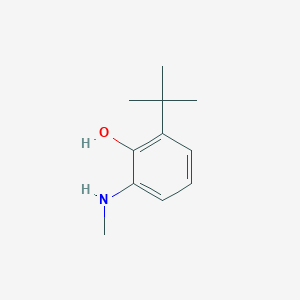
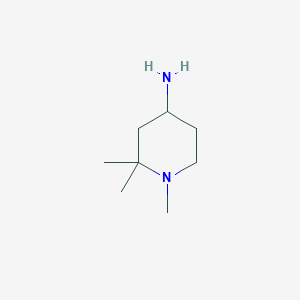


![[5,5'-Bipyrimidine]-2,2',4,4'(1H,1'H,3H,3'H)-tetrone](/img/structure/B13114854.png)

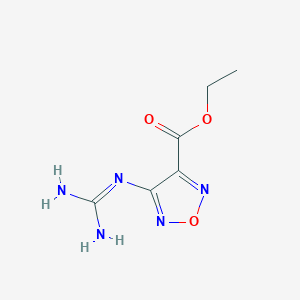
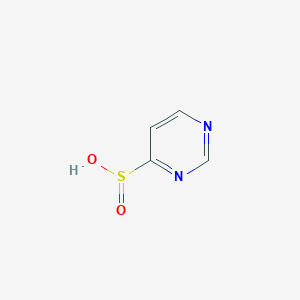
![4-Chloro-1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B13114879.png)




